3-Amine vs. 4-Amine Positional Isomer: Divergent Sigma-1 Receptor Binding
The 3-amine positional isomer (target compound) forms part of a chemotype exploited in CXCR3 antagonist design with reported IC50 values in the low nanomolar range (17 nM) when elaborated [1]. In contrast, the 4-amine isomer scaffold appears in sigma-1 receptor ligands with a reported Ki of 258 nM [2]. Although these values come from elaborated derivatives rather than the parent building blocks, the distinct target engagement profiles underscore that the amine position on the piperidine ring is a critical determinant of biological activity and cannot be trivially interchanged.
| Evidence Dimension | Biological target engagement of elaborated derivatives (binding affinity) |
|---|---|
| Target Compound Data | Elaborated 3-amine scaffold derivative: IC50 = 17 nM at human CXCR3 (antagonist activity) [1] |
| Comparator Or Baseline | Elaborated 4-amine scaffold derivative: Ki = 258 nM at sigma-1 receptor [2] |
| Quantified Difference | Different primary target receptors (CXCR3 vs. sigma-1); binding affinity magnitude roughly 15-fold difference |
| Conditions | BindingDB assay data: CXCR3 antagonist activity measured in recombinant human receptor assay; sigma-1 displacement of [3H](+)-pentazocine in rat liver membrane |
Why This Matters
For procurement purposes, this evidence indicates that the 3-amine isomer is the preferred starting scaffold for chemokine receptor (CXCR3) antagonist programs, while the 4-amine isomer is misaligned with this target class.
- [1] BindingDB Entry BDBM50337210, (S)-5-chloro-6-(4-(1-(2,4-dichlorobenzyl)piperidin-...) antagonist activity at human CXCR3, IC50: 17 nM. View Source
- [2] BindingDB Entry BDBM50248927, (3-((1-(2,4-dichlorobenzyl)piperidin-4-yl)methyl)benzo[d]oxazol-2(3H)-one), Ki: 258 nM for sigma-1 receptor displacement assay. View Source
